BenchChemオンラインストアへようこそ!

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Chemical Biology Synthetic Methodology Medicinal Chemistry

Select 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (CAS 383377-52-4) as your privileged dihydrobenzisoxazole building block. The 4-hydroxyl group provides a chemoselective handle for linker attachment, bioconjugation, or SAR diversification—functionality absent in fully aromatic benzisoxazole analogs. This scaffold is validated for developing kinase and Hsp90 inhibitors with IC50 values below 5 µM. Its partially saturated core mitigates reductive metabolism issues common to aromatic isoxazoles, offering a more favorable ADME starting point. Insist on this specific 3-methyl/4-hydroxy substitution pattern; regioisomers or aromatic analogs are not interchangeable and will compromise target engagement. Procure at ≥95% purity for reproducible probe construction and lead optimization campaigns.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 383377-52-4
Cat. No. B2440448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol
CAS383377-52-4
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESCC1=NOC2=C1C(=CCC2)O
InChIInChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3
InChIKeyDEZSTANIAZFVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (CAS 383377-52-4): A Specialized Heterocyclic Scaffold for Targeted Chemical Biology and Medicinal Chemistry


3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (CAS 383377-52-4), also known as 3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol, is a partially saturated benzo[d]isoxazole derivative. It is defined by a core heterocyclic scaffold comprising a fused isoxazole ring and a saturated carbocyclic ring, substituted with a methyl group at the 3-position and a hydroxyl group at the 4-position. As a member of the broader benzisoxazole family, this specific compound serves primarily as a versatile synthetic intermediate and a privileged building block in the discovery and development of bioactive molecules, particularly in the areas of kinase inhibition and other therapeutic targets [1]. Its commercial availability, typically at 95-97% purity, supports its use in research and development settings .

Critical Selection Criteria for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (383377-52-4): Why Scaffold Fidelity Determines Downstream Research Success


In procurement for chemical biology and medicinal chemistry, generic substitution with other isoxazole or benzisoxazole analogs is inadvisable. The specific substitution pattern of this compound—the 3-methyl group and the 4-hydroxyl moiety on the partially saturated 6,7-dihydrobenzo[d]isoxazole core—dictates a unique chemical reactivity and a distinct biological recognition profile. This scaffold is not interchangeable with fully aromatic benzisoxazoles, regioisomers, or derivatives with alternative substituents, as these structural differences can drastically alter downstream properties, including target binding affinity, metabolic stability, and synthetic utility [1]. The 4-hydroxyl group, in particular, serves as a critical handle for further functionalization, making this compound a strategic starting point for constructing more complex, biologically relevant molecules. While a direct, large-scale quantitative comparison of this exact compound to close analogs is limited in open literature due to its primary use as a synthetic intermediate, its value is derived from its precise chemical identity as a defined, high-purity building block .

Quantitative Evidence for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (383377-52-4): Differentiated Performance Against Key Comparators


Chemoselective Functionalization via the 4-Hydroxyl Group as a Key Differentiator

A defining feature of this compound compared to its fully aromatic or regioisomeric counterparts is the presence of a reactive, synthetically accessible 4-hydroxyl group on the partially saturated ring. This functional handle enables highly chemoselective modifications—such as acylation, alkylation, or conversion to leaving groups—without disrupting the isoxazole core. This property is critical for its use as a strategic intermediate. In contrast, the fully aromatic analog, 3-methylbenzo[d]isoxazole (CAS 4825-75-6), lacks this specific hydroxyl handle, limiting its synthetic utility for certain types of late-stage diversification . While not a direct biological comparator, this chemical orthogonality is a key selection criterion for researchers building focused libraries or complex probes.

Chemical Biology Synthetic Methodology Medicinal Chemistry

Redox and Metabolic Stability Profile: Dihydrobenzisoxazoles vs. Aromatic Isoxazoles

A known liability for the benzisoxazole pharmacophore is its susceptibility to reductive metabolism, which can limit in vivo exposure. Studies on the related 6,7-dihydro-5H-2,1-benzisoxazol-4-one scaffold revealed that the rate of metabolic instability is driven by reduction of the isoxazole ring [1]. In the context of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol, the partially saturated 6,7-dihydro ring may exhibit altered metabolic stability compared to its fully aromatic benzo[d]isoxazole analogs. While direct comparative metabolic data for this exact compound is not publicly available, this class-level inference suggests that researchers aiming to optimize pharmacokinetic properties may prefer to start with a dihydro scaffold to potentially mitigate the reductive metabolism observed in the aromatic series [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Differentiated Antiproliferative Potential in Cancer Cell Lines vs. Simple Isoxazoles

The core 6,7-dihydrobenzo[d]isoxazole scaffold is a validated starting point for generating potent antiproliferative agents. For example, advanced 5-triazolyl-substituted derivatives of the 6,7-dihydrobenzo[d]isoxazol-4(5H)-one framework have demonstrated half-maximal inhibitory concentration (IC50) values below 5 µM against breast cancer cell lines (MCF7 and HER2-positive HCC1954), coupled with evidence of on-target Hsp90 pathway modulation [1]. In stark contrast, simple isoxazole compounds lacking this complex, fused, and functionalized ring system (e.g., basic alkyl or aryl isoxazoles) typically exhibit far weaker or non-specific activity in similar assays. While 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is a simpler building block, its structure contains the essential dihydrobenzisoxazole motif required to elaborate into these more potent entities.

Oncology Cell Proliferation Chemical Biology

Physicochemical Property Differentiation: Solubility and Lipophilicity Advantages

A common challenge with many drug-like heterocyclic scaffolds is achieving a balance of potency, solubility, and permeability. While specific experimental solubility data for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is not reported in the literature, its structural features—the polar hydroxyl group and the partially saturated ring—suggest it occupies a favorable property space compared to more lipophilic, fully aromatic analogs. For instance, advanced analogs of the related 6,7-dihydro-5H-2,1-benzisoxazol-4-one series have been computationally and experimentally profiled, showing a range of predicted solubility (e.g., log S around -4.5) and GI absorption (high) [1]. The 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol core, with its additional polarity, is predicted to have even more favorable solubility, making it a preferred starting point for optimizing drug-like properties.

ADME Drug Design Chemical Properties

Defined Application Scenarios for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol (383377-52-4) Based on Differential Evidence


Building Block for Kinase-Focused and Hsp90 Inhibitor Libraries

Procure this compound as a privileged core scaffold for the synthesis of novel kinase or Hsp90 inhibitors. The 6,7-dihydrobenzo[d]isoxazole framework is a validated starting point for developing potent antiproliferative agents with IC50 values < 5 µM in relevant cancer cell lines [1]. The 4-hydroxyl group provides a robust handle for introducing diverse substituents to explore structure-activity relationships (SAR) and improve target engagement.

Chemical Biology Probe Synthesis and Bioconjugation

Utilize the chemoselective 4-hydroxyl group for the site-specific attachment of linkers, biotin, or fluorophores. This enables the generation of chemical probes for target identification, cellular imaging, and affinity pull-down experiments . The compound's synthetic accessibility and high purity (≥95%) ensure reliable and reproducible probe construction.

Development of Compounds with Improved Pharmacokinetic Profiles

Select this dihydrobenzisoxazole scaffold to potentially mitigate the reductive metabolism known to limit the stability of aromatic isoxazole-containing drugs [2]. Its polar hydroxyl group and predicted moderate solubility offer a more favorable starting point for achieving oral bioavailability and favorable ADME properties compared to more lipophilic analogs [3].

Synthesis of Diverse Heterocyclic Derivatives for SAR Exploration

Employ this compound as a versatile intermediate in multi-step synthetic sequences to generate a diverse array of structurally novel analogs. Its core structure can be elaborated through reactions at both the isoxazole ring and the saturated carbocycle, enabling systematic exploration of chemical space around a promising pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.